

laboratory guidelines for handling and storing adavosertib

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Compound of Interest

Compound Name: JYQ-194

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Application Notes and Protocols for Adavosertib

For Researchers, Scientists, and Drug Development Professionals

These comprehensive guidelines provide detailed procedures for the safe handling, storage, and experimental application of Adavosertib (also known as MK-1775 or AZD1775), a potent and selective inhibitor of the Wee1 kinase.

Product Information

Chemical Name: 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Mechanism of Action: Adavosertib is a small molecule inhibitor of Wee1, a key tyrosine kinase that regulates the G2/M cell cycle checkpoint.^[1] By inhibiting Wee1, adavosertib prevents the phosphorylation of cyclin-dependent kinase 1 (CDK1) at Tyr15, leading to premature mitotic entry and subsequent apoptosis in cancer cells, particularly those with p53 deficiencies.^{[2][3]}

Handling and Storage

Adavosertib should be handled with care in a laboratory setting. While not classified as a hazardous substance, standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Storage Conditions:

Form	Storage Temperature	Stability
Powder	-20°C	Up to 3 years
In Solvent (e.g., DMSO)	-80°C	Up to 1 year

Shipping: Adavosertib is typically shipped at ambient temperatures or with blue ice.

Solution Preparation

Adavosertib exhibits poor solubility in aqueous solutions but is soluble in organic solvents.

Solubility Data:

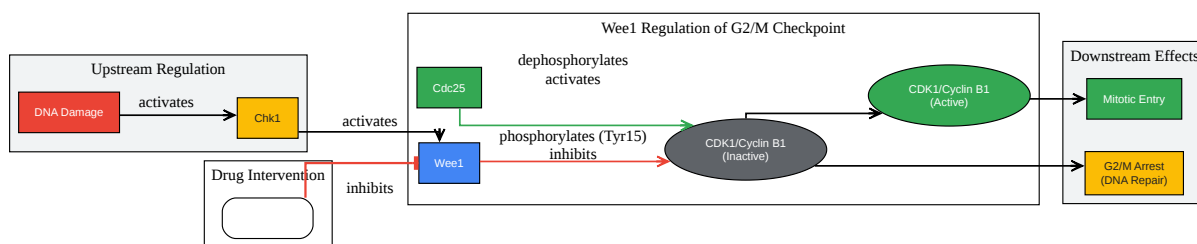
Solvent	Concentration
DMSO	~80-100 mg/mL

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Equilibrate the vial of adavosertib powder to room temperature before opening.
- Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 5 mg of adavosertib (Molecular Weight: 500.6 g/mol), add 1 mL of DMSO.
- Vortex or sonicate the solution to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C.

Signaling Pathway

Adavosertib targets the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. The pathway diagram below illustrates the mechanism of action.



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Caption: Adavosertib inhibits Wee1, preventing CDK1 phosphorylation and promoting premature mitotic entry.

Experimental Protocols

Cell Viability Assay (WST-1/MTS Assay)

This protocol is for determining the cytotoxic effects of adavosertib on cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- Adavosertib stock solution (10 mM in DMSO)
- WST-1 or MTS reagent
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
- **Drug Treatment:** Prepare serial dilutions of adavosertib in complete medium from the 10 mM stock solution. Typical final concentrations for IC₅₀ determination range from 10 nM to 10 μ M. Remove the old medium from the wells and add 100 μ L of the medium containing the desired adavosertib concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest adavosertib treatment.
- **Incubation:** Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[\[4\]](#)
- **WST-1/MTS Addition:** Add 10 μ L of WST-1 or 20 μ L of MTS reagent to each well.
- **Final Incubation:** Incubate the plate for 1-4 hours at 37°C.
- **Data Acquisition:** Measure the absorbance at 450 nm (WST-1) or 490 nm (MTS) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

IC₅₀ Values for Adavosertib in Various Cell Lines:

Cell Line	Cancer Type	IC ₅₀ (nM)
KAT18	Anaplastic Thyroid Cancer	180.1 \pm 19.6
8505C	Anaplastic Thyroid Cancer	303.4 \pm 20.7
8305C	Anaplastic Thyroid Cancer	373.0 \pm 7.5
BHP7-13	Differentiated Thyroid Cancer	71.8 - 175.6
K1	Differentiated Thyroid Cancer	71.8 - 175.6
FTC-133	Differentiated Thyroid Cancer	71.8 - 175.6
FTC-238	Differentiated Thyroid Cancer	71.8 - 175.6

Data sourced from multiple studies.[\[2\]](#)[\[5\]](#)

Western Blot Analysis of Wee1 Pathway Proteins

This protocol is for detecting changes in the phosphorylation status of CDK1 and other relevant proteins following adavosertib treatment.

Materials:

- Cancer cell lines
- 6-well plates
- Adavosertib stock solution (10 mM in DMSO)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-CDK1 Tyr15, anti-CDK1, anti-Wee1, anti-Cyclin B1, anti- β -actin)
- HRP-conjugated secondary antibodies
- ECL substrate
- Chemiluminescence imaging system

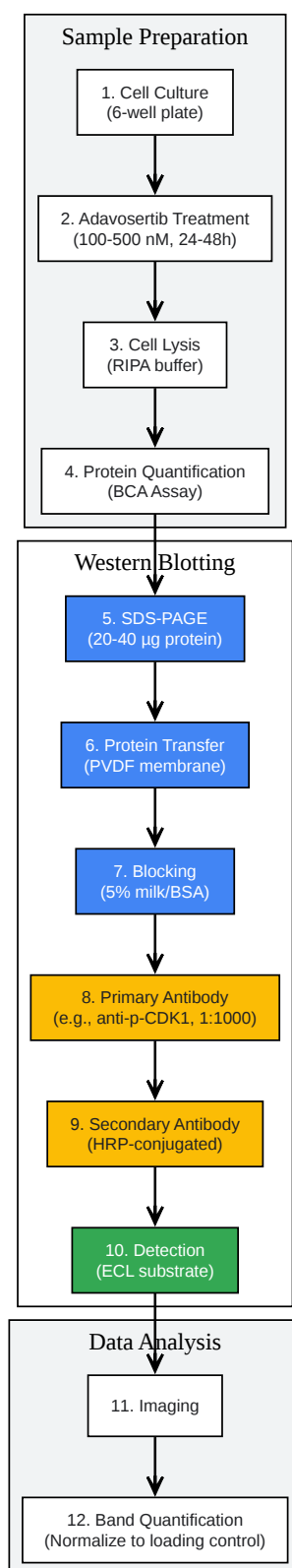
Procedure:

- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with adavosertib at a final concentration of 100-500 nM for 24-48 hours. Include a vehicle control.

[\[2\]](#)[\[5\]](#)

- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. A common dilution for antibodies like anti-p-CDK1 (Tyr15) is 1:1000 in blocking buffer.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.
- Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Experimental Workflow for Western Blot Analysis:



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Caption: Workflow for analyzing Wee1 pathway proteins by Western blot after adavosertib treatment.

In Vivo Studies

For in vivo experiments, adavosertib can be formulated for oral administration.

Example In Vivo Formulation:

- Vehicle: 0.5% Methylcellulose in sterile water.
- Preparation: Suspend adavosertib in the vehicle to the desired concentration. Sonication may be required to achieve a uniform suspension.

Dosage: Dosages in preclinical models typically range from 30-60 mg/kg, administered orally. [6]

Safety Information

First Aid Measures:

- Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration.
- Skin Contact: Wash with soap and water.
- Eye Contact: Flush with copious amounts of water for at least 15 minutes.
- Ingestion: Rinse mouth with water. Consult a physician.

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